N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(3-Fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-methylphenyl group at position 7 and an acetamide moiety linked to a 3-fluorophenyl group.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-13-5-7-14(8-6-13)17-11-28-20-19(17)23-12-25(21(20)27)10-18(26)24-16-4-2-3-15(22)9-16/h2-9,11-12H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFUYZBCNHGISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 3-fluorophenyl and 4-methylphenyl groups is carried out via nucleophilic substitution reactions, often using reagents such as fluorobenzene and methylbenzene derivatives. The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted thienopyrimidine compounds with varying biological activities.
Scientific Research Applications
N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Observations :
Substituent Impact on Activity: Fluorine: Compounds with fluorophenyl groups (e.g., ) often exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius. Methoxy Groups: Methoxy-substituted derivatives (e.g., ) show improved solubility, which is critical for oral bioavailability. Chlorine: Chlorinated analogs (e.g., ) may prioritize antimicrobial over anti-inflammatory effects, as seen in other halogenated thienopyrimidines.
Structural-Activity Relationships (SAR): The thieno[3,2-d]pyrimidin-4-one core is essential for binding to enzymes like COX-2 or kinases. Bulky substituents on the acetamide side chain (e.g., methoxybenzyl in ) may sterically hinder interactions with certain targets but improve selectivity.
Pharmacological Potential: Anti-inflammatory activity correlates with sulfonamide or acetamide side chains that mimic COX-2 inhibitors (e.g., ). Anticancer activity is linked to substituents like thiophene (see ), though this is more common in thieno[2,3-d]pyrimidines .
Biological Activity
N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique molecular structure, characterized by a fluorophenyl group and a thienopyrimidine core, has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
Chemical Structure and Properties
- Molecular Formula : C22H18FN3O2S
- Molecular Weight : 407.5 g/mol
- CAS Number : 1207002-53-6
The presence of the fluorine atom enhances the compound's stability and biological activity compared to other halogenated derivatives, making it an interesting candidate for further research.
While detailed mechanisms specific to this compound are still under investigation, similar thienopyrimidine derivatives have shown promising biological activity through various pathways:
- Enzyme Inhibition : Compounds in this class often function as enzyme inhibitors by binding to active sites, thereby blocking enzymatic activity. This can lead to anti-inflammatory and anticancer effects.
- Apoptosis Induction : Research indicates that these compounds can induce apoptosis in cancer cells, a crucial mechanism for anticancer agents.
- Kinase Inhibition : Some derivatives have demonstrated inhibitory effects on kinases such as VEGFR-2 and AKT, which are critical in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related compounds:
These findings suggest that the compound may exhibit broad-spectrum anticancer activity across multiple cancer types, including melanoma, leukemia, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Case Studies
- In Vitro Screening : A comprehensive screening involving over 60 cancer cell lines demonstrated that compounds structurally related to this compound showed significant cytotoxicity against various malignancies. The mechanism involved both direct cytotoxic effects and modulation of signaling pathways critical for tumor growth.
- Mechanistic Insights : Further mechanistic studies revealed that these compounds could cause S phase cell cycle arrest and activate apoptotic pathways in treated cells. The binding affinity to target enzymes was evaluated using molecular docking studies, confirming a favorable interaction profile with key oncogenic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
